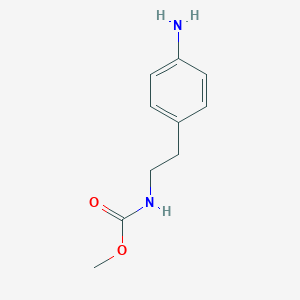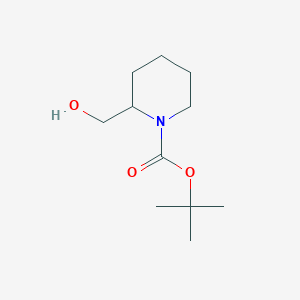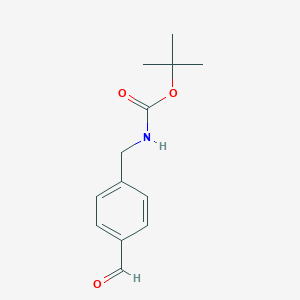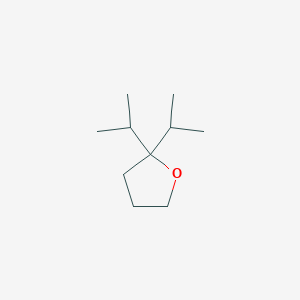![molecular formula C10H8F3NO2 B114212 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene CAS No. 142840-01-5](/img/structure/B114212.png)
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene, also known as NTB, is a chemical compound with a molecular formula of C10H7F3N2O2. NTB is a widely used reagent in organic chemistry, particularly in the field of radical reactions. NTB has been used as a radical initiator, a fluorescent probe, and a photoinitiator.
Mécanisme D'action
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene acts as a radical initiator by undergoing homolytic cleavage of the N-O bond to form the nitroso radical. This nitroso radical can then react with other molecules to form new radicals, which can initiate chain reactions. As a fluorescent probe, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is excited by light, and the resulting fluorescence can be used to study the environment of the molecule. As a photoinitiator, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is activated by light, and the resulting radicals can initiate polymerization reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. However, it has been shown to be non-toxic and non-carcinogenic. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used in in vitro studies to investigate the effects of radicals on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a radical initiator is its high efficiency. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can initiate radical reactions at low temperatures and in the presence of air. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is stable and can be stored for long periods of time. However, one limitation of using 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is its sensitivity to light. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene should be stored in the dark to prevent degradation.
Orientations Futures
There are several future directions for research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene. One area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene in the fabrication of micro- and nanostructures. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to create complex structures with high precision. Another area of interest is the use of 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene as a fluorescent probe in biological systems. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used to study the dynamics of lipid bilayers and the mechanism of protein folding. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could be used in the development of new photoinitiators for polymerization reactions.
Conclusion:
In conclusion, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene is a widely used reagent in organic chemistry, particularly in the field of radical reactions. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a radical initiator, a fluorescent probe, and a photoinitiator. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has several advantages, including high efficiency and stability, but also has limitations, including sensitivity to light. Future research on 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene could lead to the development of new materials and the advancement of biological studies.
Méthodes De Synthèse
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene can be synthesized through a simple two-step process. The first step involves the reaction of 1-bromo-4-(trifluoromethyl)benzene with sodium nitrite to form 1-nitro-4-(trifluoromethyl)benzene. The second step involves the reaction of 1-nitro-4-(trifluoromethyl)benzene with potassium t-butoxide and t-butanol to form 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene.
Applications De Recherche Scientifique
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been widely used in scientific research as a radical initiator. It has been used in radical polymerization reactions, such as the polymerization of styrene, acrylates, and methacrylates. 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has also been used as a fluorescent probe in biological systems. It has been used to study the mechanism of protein folding and the dynamics of lipid bilayers. Additionally, 1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene has been used as a photoinitiator in the fabrication of micro- and nanostructures.
Propriétés
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-2-4-9(5-3-8)10(11,12)13/h2-6H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPURCVJIWJCRK-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(F)(F)F)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroprop-1-enyl)-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)








![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)



